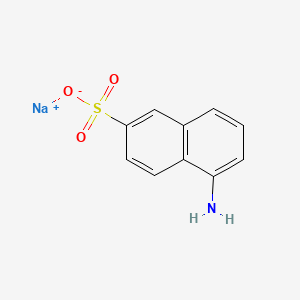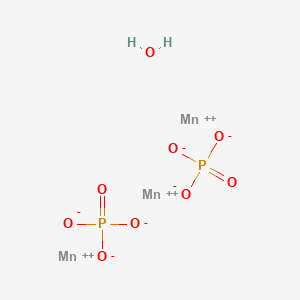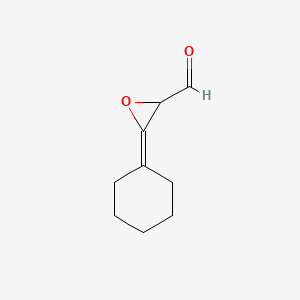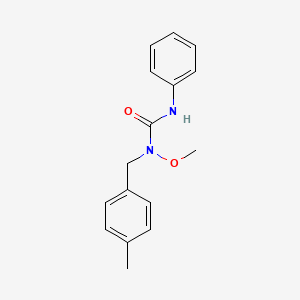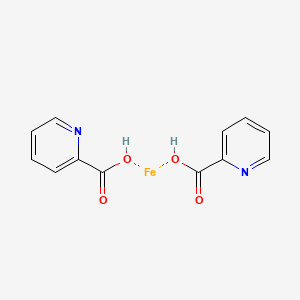
iron;pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;pyridine-2-carboxylic acid, also known as iron(II) picolinate, is a coordination compound formed by the interaction of iron and pyridine-2-carboxylic acid. Pyridine-2-carboxylic acid, commonly referred to as picolinic acid, is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is known for its role in various biological and chemical processes, including its use as a ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iron;pyridine-2-carboxylic acid typically involves the reaction of iron salts, such as iron(II) chloride, with pyridine-2-carboxylic acid in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Iron;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert iron(III) back to iron(II) in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions can occur where the pyridine-2-carboxylic acid ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other nitrogen or oxygen donor ligands under mild conditions.
Major Products:
Oxidation: Iron(III) complexes with varying coordination environments.
Reduction: Regeneration of iron(II) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Iron;pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of iron;pyridine-2-carboxylic acid involves its ability to chelate iron ions, forming stable complexes. This chelation enhances the solubility and bioavailability of iron, making it easier for biological systems to utilize the metal. The compound interacts with various molecular targets, including enzymes and transport proteins, facilitating iron-dependent biochemical processes .
Comparaison Avec Des Composés Similaires
Nicotinic Acid (3-Pyridinecarboxylic Acid): An isomer of pyridine-2-carboxylic acid with the carboxyl group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer with the carboxyl group at the 4-position.
Uniqueness: Iron;pyridine-2-carboxylic acid is unique due to its specific coordination chemistry and its ability to form stable complexes with iron. This property makes it particularly useful in applications requiring efficient iron chelation and transport .
Propriétés
Formule moléculaire |
C12H10FeN2O4 |
|---|---|
Poids moléculaire |
302.06 g/mol |
Nom IUPAC |
iron;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Fe/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
Clé InChI |
OBEPTWCXAWXXSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
